molecular formula C16H13BrN4O3 B2575017 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide CAS No. 957265-96-2

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B2575017
CAS No.: 957265-96-2
M. Wt: 389.209
InChI Key: NTYHUMKKCXMJIV-UHFFFAOYSA-N
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Description

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound with a unique structure that includes a bromophenyl group, a dioxopyrrolidinyl ring, and a pyridine carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization and bromination reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more hydrogenated compound.

Scientific Research Applications

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
  • N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Uniqueness

What sets N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide apart from similar compounds is the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in specific applications, such as enhanced binding affinity in biological systems or improved stability in chemical reactions .

Properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHUMKKCXMJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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